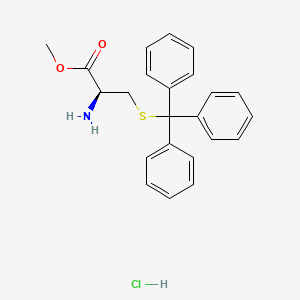

H-D-Cys(Trt)-OMe*HCl

Description

Role of Cysteine Derivatives in Modern Organic Synthesis

Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. This thiol group is highly reactive and can participate in various chemical transformations, most notably the formation of disulfide bonds. bachem.com Disulfide bridges are critical for stabilizing the three-dimensional structures of many proteins and peptides. bachem.comorganic-chemistry.org In organic synthesis, the strategic use of cysteine derivatives allows for the controlled formation of these intramolecular or intermolecular linkages. bachem.com

The high nucleophilicity of the thiol group also makes it a target for unwanted side reactions, such as oxidation and alkylation, during peptide synthesis. ontosight.ai Therefore, effective protection of the cysteine side chain is mandatory. bachem.com A variety of thiol-protecting groups have been developed, each with different stability and cleavage conditions, allowing for orthogonal strategies in the synthesis of complex peptides with multiple disulfide bonds. bachem.comsigmaaldrich.comiris-biotech.de Beyond peptide synthesis, cysteine derivatives are valuable intermediates in the creation of unnatural amino acids and other chiral molecules for pharmaceutical and materials science research. ontosight.ainih.gov

Specific Context of H-D-Cys(Trt)-OMe*HCl as a Chiral Building Block in Academic Research

This compound is a protected derivative of D-cysteine. It features a trityl (Trt) group protecting the thiol side chain, a methyl ester (-OMe) protecting the carboxyl group, and is supplied as a hydrochloride (HCl) salt. iris-biotech.de The "D" configuration signifies that it is the enantiomer of the naturally occurring L-cysteine. This D-configuration is particularly valuable for synthesizing peptides with enhanced stability against enzymatic degradation, which is a crucial aspect in the development of peptide-based drugs.

The trityl group is a bulky and acid-labile protecting group, meaning it is stable under many synthetic conditions but can be removed with a mild acid like trifluoroacetic acid (TFA). ontosight.aisigmaaldrich.com This property makes it highly suitable for use in Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), a widely used methodology. bachem.com The methyl ester provides protection for the carboxylic acid, facilitating coupling reactions. The hydrochloride salt form enhances the compound's crystallinity, stability, and solubility in polar solvents, making it easier to handle and use in synthetic protocols. As a chiral building block, this compound provides researchers with a well-defined stereocenter, which is essential for the asymmetric synthesis of complex target molecules.

Chemical and Physical Properties of this compound

The compound this compound possesses a unique set of properties that make it a valuable reagent in organic synthesis. A summary of its key chemical and physical characteristics is provided in the interactive table below.

| Property | Value | Source |

| IUPAC Name | methyl (2R)-2-amino-3-(tritylthio)propanoate;hydrochloride | |

| Synonyms | S-trityl-D-cysteine methyl ester hydrochloride | iris-biotech.de |

| CAS Number | 1020369-32-7 | iris-biotech.de |

| Molecular Formula | C23H23NO2S*HCl | iris-biotech.de |

| Molecular Weight | 413.97 g/mol (377.50 + 36.45) | iris-biotech.dewatanabechem.co.jp |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMF, THF, and DCM; Insoluble in water | |

| Storage Conditions | -20°C, keep dry, sealed under nitrogen | iris-biotech.dewatanabechem.co.jp |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactions

The preparation of this compound involves a series of protection steps starting from D-cysteine. The thiol group is first protected with a trityl group, followed by the esterification of the carboxylic acid to form the methyl ester. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrogen chloride, often in a solvent like dioxane.

The key reactive features of this compound are the protected thiol and carboxyl groups, and the free amino group. The trityl group is stable to basic and nucleophilic conditions but is readily cleaved by acids. ontosight.aisigmaaldrich.com This allows for the selective deprotection of the thiol group when desired. For example, treatment with trifluoroacetic acid (TFA), often in the presence of scavengers to trap the released trityl cation, regenerates the free thiol. sigmaaldrich.com The methyl ester can be hydrolyzed under basic conditions, such as with sodium hydroxide, to yield the free carboxylic acid. The free amino group is available for standard peptide coupling reactions, allowing for the incorporation of this building block into a growing peptide chain.

Applications in Academic Research

The primary application of this compound in academic research is as a chiral building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its D-configuration makes it a valuable component for creating peptides with increased resistance to proteolysis, which is often a significant hurdle in the development of therapeutic peptides.

Researchers utilize this compound in the synthesis of enantiomerically pure peptides for various studies, including the investigation of enzyme-inhibitor interactions and receptor-binding affinities. The trityl-protected thiol allows for the introduction of a cysteine residue at a specific position in a peptide sequence while preventing the premature formation of disulfide bonds. ontosight.ai After the peptide chain is assembled, the trityl group can be removed, and the resulting free thiol can be used to form a disulfide bridge, which can be crucial for imposing a specific, biologically active conformation on the peptide. bachem.comiris-biotech.de

For instance, in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability, derivatives like this compound are instrumental. iris-biotech.denih.gov The D-cysteine residue can be incorporated into a linear peptide precursor, and after cleavage from the solid support and deprotection of the side chains, the free thiols can be oxidized to form a cyclizing disulfide bond. sigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S.ClH/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16,21H,17,24H2,1H3;1H/t21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLIVDURNAQWLB-ZMBIFBSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H D Cys Trt Ome*hcl

Precursor Selection and Preparation

D-Cysteine as Starting Material

The synthesis commences with D-cysteine, a non-proteinogenic stereoisomer of the naturally occurring L-cysteine. nih.govwikipedia.org D-cysteine serves as the foundational building block, providing the essential carbon skeleton and the chiral center required for the final product. nih.gov While both L- and D-cysteine contain a reactive thiol (-SH) group, the use of the D-enantiomer is crucial for the synthesis of peptides with specific stereochemistry, often imparting unique biological activities or resistance to enzymatic degradation. nih.govfrontiersin.org D-cysteine is commercially available, typically as the hydrochloride salt, which improves its stability and solubility. wikipedia.org

Protecting Group Incorporation Strategies

To prevent unwanted side reactions during peptide synthesis, the reactive thiol and carboxylic acid groups of D-cysteine must be temporarily blocked with protecting groups. bachem.com The choice of these groups is dictated by their stability under various reaction conditions and the ease of their subsequent removal.

S-Tritylation of the Thiol Moiety

The thiol group of D-cysteine is highly nucleophilic and susceptible to oxidation, making its protection a primary concern. wikipedia.orgbachem.com The trityl (Trt) group, a bulky triphenylmethyl group, is widely employed for this purpose due to its acid-labile nature. acs.org The S-tritylation is typically achieved by reacting D-cysteine with trityl chloride (Trt-Cl) in a suitable solvent like dimethylformamide (DMF) under basic conditions, often facilitated by a base such as diethylamine (B46881) (DIEA). mdpi.com The trityl group provides robust protection against oxidation and other side reactions during peptide coupling steps. researchgate.net Its removal can be accomplished under mild acidic conditions, for instance, using trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.

Carboxylic Acid Methyl Ester Formation

Following the protection of the thiol group, the carboxylic acid functionality is converted into a methyl ester (-OMe). This esterification step serves to block the carboxyl group, preventing it from interfering with subsequent coupling reactions. A common method for this transformation is the Fischer esterification, which involves reacting the S-tritylated D-cysteine with methanol (B129727) in the presence of an acid catalyst. lsu.edu Thionyl chloride (SOCl₂) is frequently used as it reacts with methanol to generate anhydrous hydrogen chloride in situ, which then catalyzes the esterification. mdpi.comlsu.edu Other coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM) can also be used to facilitate the reaction with methanol. The resulting methyl ester is generally stable under the conditions required for peptide synthesis.

Hydrochloride Salt Formation Protocols

The final step in the synthesis is the formation of the hydrochloride (HCl) salt. This is achieved by treating the S-trityl, O-methyl protected D-cysteine with a source of hydrogen chloride. A common protocol involves the use of a solution of HCl in an organic solvent, such as 4M HCl in dioxane. The free amino group of the cysteine derivative becomes protonated, forming the ammonium (B1175870) chloride salt. This salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it easier to handle and store. quora.com The hydrochloride salt is typically a stable, white solid. mdpi.com

Purification Methodologies for Synthetic Intermediates and Final Product

Purification is a critical aspect at various stages of the synthesis to ensure the high purity of the final product. Intermediates, such as S-trityl-D-cysteine, may be purified by precipitation and washing. For instance, after S-tritylation, the product can be precipitated by adding an aqueous solution like 10% sodium acetate, followed by washing with water and organic solvents like acetone (B3395972) and diethyl ether. mdpi.com

The final product, H-D-Cys(Trt)-OMe*HCl, and its intermediates can be purified using chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a common method. The choice of eluent, often a mixture of hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. mdpi.com For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is frequently employed, typically using a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). nih.gov

Below is a table summarizing the synthetic steps and typical reagents:

Scalability Considerations in Laboratory and Process Synthesis

The transition of the synthesis of this compound from a laboratory setting to an industrial process scale presents a unique set of challenges and considerations. While the fundamental chemical reactions remain the same, the practical execution requires significant adjustments to ensure safety, efficiency, cost-effectiveness, and consistent product quality on a much larger scale. gappeptides.compolypeptide.com

Key factors that must be thoroughly evaluated when moving from laboratory to plant production include reaction conditions, purification methods, equipment, and waste management. gappeptides.com The goal is to develop a robust, flexible, and sustainable process that can meet market demands while adhering to strict regulatory guidelines. gappeptides.comacs.org

Reaction Conditions:

In a laboratory, syntheses are often performed in glassware with manual additions of reagents. However, at an industrial scale, large stainless-steel reactors are employed. bachem.comrsc.org This change in equipment necessitates a re-evaluation of several parameters:

Mixing: Efficient mixing is crucial for maintaining homogeneity in the reaction mixture, especially in heterogeneous reactions. gappeptides.com Inadequate mixing can lead to localized concentration gradients, resulting in side reactions and lower yields. Large-scale reactors utilize powerful mechanical agitators to ensure thorough mixing. rsc.org

Heat Transfer: The surface-area-to-volume ratio decreases significantly as the scale of the reaction increases. This makes heat management a critical concern. gappeptides.com Exothermic or endothermic reactions that are easily controlled in a lab flask can become hazardous or inefficient on a large scale. Industrial reactors are equipped with sophisticated heating and cooling systems to maintain precise temperature control. bachem.com

Reagent Addition: The rate of reagent addition, which is often rapid in the lab, must be carefully controlled on a process scale to manage reaction kinetics and heat generation. Automated dosing systems are typically used to ensure a slow and steady addition.

Purification:

Purification is a critical step in obtaining high-purity this compound. While laboratory-scale purifications often rely on techniques like flash column chromatography, these methods are not always practical or economical for large quantities.

Crystallization: The preferred method for purifying the final product on a large scale is crystallization. This technique can yield a highly pure product and is generally more cost-effective and scalable than chromatography. The process involves dissolving the crude product in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or evaporation.

Filtration and Drying: Following crystallization, the product is isolated by filtration using large filter dryers. bachem.com These are specialized pieces of equipment that allow for filtration, washing, and drying of the product in a single, contained unit, minimizing handling and potential contamination.

A comparative overview of laboratory versus process scale synthesis is presented below:

| Parameter | Laboratory Scale | Process Scale |

| Reaction Vessel | Glassware (flasks) | Stainless steel reactors |

| Mixing | Magnetic stir bars, overhead stirrers | Mechanical agitators |

| Heat Transfer | Heating mantles, ice baths | Jacketed reactors with heating/cooling fluids |

| Reagent Addition | Manual (pipettes, funnels) | Automated dosing systems |

| Purification | Column chromatography, preparative TLC | Crystallization, filtration |

| Drying | Rotary evaporator, vacuum oven | Filter dryers, vacuum dryers |

| Waste Management | Small-volume disposal | Large-volume waste streams requiring treatment |

Challenges and Optimizations:

Several challenges are commonly encountered when scaling up the synthesis of protected amino acids like this compound.

Solvent Use: Peptide synthesis, in general, is solvent-intensive. proteogenix.sciencebiomatik.com On a large scale, the sheer volume of solvents used presents both economic and environmental challenges. Process optimization often focuses on reducing solvent volumes, using greener solvents, and implementing solvent recycling systems. biomatik.comacs.org

Side Reactions: Side reactions that are negligible at the lab scale can become significant at the process scale, impacting yield and purity. The trityl protecting group, for instance, can be sensitive to acidic conditions, and its removal must be carefully controlled to avoid premature deprotection. The use of scavengers is often necessary during cleavage steps to prevent side reactions.

Racemization: The potential for racemization, particularly at the alpha-carbon of the amino acid, is a critical concern in peptide chemistry. mdpi.com Reaction conditions, including the choice of base and temperature, must be carefully optimized to minimize this side reaction.

The following table summarizes some common challenges in scaling up the synthesis and potential solutions:

| Challenge | Potential Impact | Optimization Strategy |

| Inefficient Heat Transfer | Runaway reactions, side product formation | Use of jacketed reactors, controlled reagent addition |

| Poor Mixing | Incomplete reactions, localized hot spots | High-torque mechanical agitators, reactor design optimization |

| Large Solvent Volumes | High cost, environmental impact | Process intensification, solvent recycling, use of greener solvents |

| Side Product Formation | Lower yield, difficult purification | Optimization of reaction conditions (temperature, time), use of scavengers |

| Product Isolation | Low recovery, product contamination | Development of robust crystallization procedures, use of filter dryers |

Chemical Reactivity and Transformation Mechanisms

Role and Reactivity of the S-Trityl (Trt) Protecting Group

The trityl (triphenylmethyl, Trt) group is a bulky and highly effective protecting group for the thiol side chain of cysteine. ontosight.aiontosight.ai Its primary role is to prevent the thiol from engaging in undesirable reactions during the course of a multi-step synthesis. ontosight.ai

The thiol (-SH) group of a cysteine residue is highly nucleophilic and susceptible to oxidation. sigmaaldrich.com Unprotected, it can easily oxidize to form a disulfide bond (-S-S-) with another cysteine residue, leading to undesired dimerization or incorrect intramolecular cyclization of peptides. The bulky trityl group sterically hinders the thiol, effectively preventing this oxidation and other potential side reactions, such as alkylation. ontosight.ai This protection is stable under various conditions, ensuring the integrity of the thiol group throughout subsequent synthetic steps. ontosight.ai

The S-trityl group is classified as acid-labile, meaning it can be removed under acidic conditions. ontosight.aisigmaaldrich.com The most common method for its removal involves treatment with trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com The mechanism proceeds via protonation of the sulfur-bound trityl group, leading to the formation of the highly stable trityl cation (a triphenylmethyl carbocation) and the free thiol.

The stability of the trityl cation means this reaction can be reversible. sigmaaldrich.com To drive the equilibrium towards the deprotected state and prevent the cation from reattaching to the thiol or reacting with other nucleophilic residues like tryptophan, "scavengers" are typically added to the reaction mixture. sigmaaldrich.comnih.gov Common scavengers, such as triisopropylsilane (B1312306) (TIS), efficiently trap the trityl cation. nih.govug.edu.pl

Table 1: Typical Reagents for S-Trityl Deprotection

| Reagent/Component | Function | Typical Concentration |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Primary acidic cleavage reagent | 95% in an aqueous solution iris-biotech.de |

| Triisopropylsilane (TIS) | Scavenger to trap the trityl cation | 1-5% nih.govuci.edu |

| Water (H₂O) | Scavenger | 1-5% uci.edu |

The S-trityl group can also be removed oxidatively using reagents like iodine, which simultaneously facilitates the formation of a disulfide bond. peptide.compeptide.com

In complex chemical syntheses, particularly solid-phase peptide synthesis (SPPS), the concept of "orthogonality" is crucial. peptide.comrsc.org An orthogonal protecting group strategy involves using multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. iris-biotech.deru.nl

The S-trityl group is a key component of the widely used Fmoc/tBu strategy. ug.edu.pl In this approach:

The N-terminal α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed with a base like piperidine. iris-biotech.de

Side chains of other amino acids (e.g., Asp, Glu, Ser, Thr) are protected by acid-labile groups like tert-butyl (tBu) . iris-biotech.de

The S-trityl group is also acid-labile but can exhibit different lability compared to other groups. For instance, the Mmt (Monomethoxytrityl) group is significantly more acid-labile and can be removed selectively in the presence of S-trityl. ug.edu.plresearchgate.net

This orthogonality allows for selective deprotection. For example, the Fmoc group can be repeatedly removed to extend a peptide chain, while the S-trityl and tBu groups remain intact. The final peptide can then be treated with a strong acid cocktail (e.g., 95% TFA) to remove the S-trityl and all other acid-labile side-chain protecting groups simultaneously. iris-biotech.depeptide.com

Table 2: Orthogonality of Common Protecting Groups

| Protecting Group | Typical Lability Condition | Orthogonal To |

|---|---|---|

| Fmoc (N-α-amino) | Base (e.g., 20% Piperidine in DMF) | Trt, tBu, Boc |

| Trt (S-thiol) | Acid (e.g., TFA) ontosight.ai | Fmoc |

| tBu (O/C-terminus) | Strong Acid (e.g., TFA) peptide.com | Fmoc |

| Boc (N-α-amino) | Moderate Acid (e.g., 50% TFA in DCM) peptide.com | Fmoc |

| Acm (S-thiol) | Not readily cleaved by TFA alone nih.gov | Trt, Fmoc, tBu |

Acid-Labile Deprotection Mechanisms and Conditions (e.g., Trifluoroacetic Acid-Mediated)

Reactivity of the Methyl Ester Group

The methyl ester (-OMe) at the C-terminus of H-D-Cys(Trt)-OMe*HCl serves as a protecting group for the carboxylic acid. This protection prevents the carboxylic acid from participating in unwanted reactions and also activates it for specific transformations.

While simple alkyl esters like methyl esters are generally considered less reactive, they are suitable for forming amide (peptide) bonds when the amine component is a strong nucleophile or when coupling reagents are used. sci-hub.se In modern peptide synthesis, the carboxylic acid is typically activated to facilitate amide bond formation. uni-kiel.de A common strategy involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCCI) or EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with additives like N-hydroxysuccinimide (NHS). acs.org The methyl ester can be used directly in coupling reactions with various amino acid esters to form dipeptides, often without racemization. rsc.org

The methyl ester can be removed through hydrolysis to regenerate the free carboxylic acid. This process, known as saponification, typically requires basic conditions (e.g., using sodium hydroxide). However, standard basic hydrolysis conditions are incompatible with the base-labile Fmoc group. nih.gov To overcome this, milder, orthogonal hydrolysis methods have been developed that allow for the selective cleavage of the methyl ester without removing other sensitive protecting groups. nih.gov

Once deprotected, the resulting free carboxylic acid can be used for further derivatization. It can be coupled to another amino acid to extend a peptide chain, cyclized with the N-terminus, or conjugated to other molecules. This versatility makes the methyl ester a useful protecting group for controlling the reactivity of the C-terminus during a synthetic sequence. The derivatization of amino acids is a key step for their analysis and for their use as building blocks in more complex structures. ucdavis.educdnsciencepub.comgoogle.com

Facilitation of Amide Bond Formation in Coupling Reactions

Stereochemical Integrity and Epimerization Control

The α-proton of cysteine is notably acidic, making it susceptible to deprotonation, especially under basic conditions common in peptide synthesis. This deprotonation can lead to a loss of stereochemical integrity through the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of D and L isomers. mdpi.comnih.gov The trityl (Trt) protecting group on the thiol side chain, while effective in preventing oxidation, does not inherently prevent racemization during coupling reactions. peptide.com

Factors Influencing Chiral Stability During Coupling Reactions

Several factors during peptide coupling reactions can influence the chiral stability of D-cysteine derivatives. Understanding these factors is crucial for developing strategies to minimize epimerization.

Activation of the Carboxyl Group: The activation of the carboxylic acid group to facilitate amide bond formation is a primary step where epimerization can occur. mdpi.com Highly reactive intermediates, such as those formed with phosphonium (B103445) or aminium salt-based coupling reagents like BOP, HBTU, and HATU, can increase the propensity for racemization, especially with pre-activation steps. nih.gov The formation of an oxazol-5(4H)-one intermediate is a common mechanism for racemization during the activation of N-protected amino acids. mdpi.comrsc.org

Base: The choice and amount of base used are critical. Stronger bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can significantly promote epimerization by abstracting the α-proton. mdpi.comnih.gov Studies have shown that using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine), can substantially reduce racemization levels. nih.gov Reducing the amount of base used is another effective strategy. nih.gov

Solvent: The polarity of the solvent plays a role in chiral stability. Less polar solvents, such as a mixture of dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF. nih.gov

Temperature: Elevated temperatures can accelerate the rate of epimerization. mdpi.com Therefore, conducting coupling reactions at lower temperatures (e.g., 0–4°C) is a common practice to maintain stereochemical integrity.

Thiol Protecting Group: While the Trt group is widely used, it has been associated with a higher tendency for racemization compared to other protecting groups like tetrahydropyranyl (Thp). csic.es For instance, racemization during DIPCDI/Oxyma Pure coupling of Fmoc-Cys(Trt)-OH was found to be 3.3%, whereas it was only 0.74% for Fmoc-Cys(Thp)-OH.

The following table summarizes the key factors influencing chiral stability and their general impact on epimerization.

| Factor | Condition Promoting Epimerization | Condition Minimizing Epimerization |

| Coupling Reagent | High-reactivity reagents (e.g., HBTU, HATU) with pre-activation | Carbodiimide activation (e.g., DIPCDI/HOBt), preformed esters |

| Base | Strong bases (e.g., DIEA, NMM) | Weaker bases (e.g., TMP), reduced base concentration |

| Solvent | Highly polar solvents (e.g., neat DMF) | Less polar solvents (e.g., CH2Cl2-DMF mixture) |

| Temperature | Elevated temperatures | Low temperatures (0-4°C) |

| Protecting Group | Trityl (Trt) | Tetrahydropyranyl (Thp) |

Mitigation Strategies for Epimerization in D-Cysteine Derivatives

Based on the understanding of the factors influencing chiral stability, several strategies have been developed to control and minimize epimerization during the incorporation of D-cysteine derivatives in peptide synthesis.

Choice of Coupling Method: Avoiding pre-activation steps when using phosphonium or aminium salt-based reagents can significantly reduce racemization. nih.gov Coupling methods that proceed under more neutral or acidic conditions are preferred. For example, using diisopropylcarbodiimide (DIPCDI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is a well-established method for minimizing racemization. nih.gov The use of preformed pentafluorophenyl (Pfp) esters is another effective strategy. nih.gov

Base and Solvent Optimization: As mentioned, employing weaker bases like 2,4,6-trimethylpyridine (TMP) instead of DIEA or NMM is a key strategy. nih.gov Additionally, using less polar solvent systems, such as a 1:1 mixture of CH2Cl2 and DMF, can help suppress epimerization. nih.gov

Additive Usage: The addition of certain compounds to the coupling reaction can suppress epimerization. Copper(II) chloride (CuCl2) has been identified as an effective additive for achieving epimerization-free peptide coupling. mdpi.compeptide.com Additives like HOBt and HOAt are also commonly used to reduce racemization. nih.govpeptide.com

Alternative Protecting Groups: When significant epimerization is observed with the Trt group, switching to a different thiol protecting group can be beneficial. The tetrahydropyranyl (Thp) group has been shown to be less prone to racemization than the Trt group. csic.es

Use of Pseudoproline Dipeptides: The introduction of a pseudoproline (oxazolidine) structure at the C-terminus of a cysteine residue can effectively prevent epimerization. This strategy has been successfully used for the epimerization-free preparation of C-terminal cysteine-containing peptide acids. mdpi.comresearchgate.net

The table below provides a summary of mitigation strategies and their effectiveness based on research findings.

| Strategy | Description | Research Finding |

| Optimized Coupling Protocol | Using BOP/HOBt/TMP without pre-activation in CH2Cl2-DMF (1:1) | Can reduce racemization to less than 1% per step. nih.gov |

| Carbodiimide Coupling | Employing DIPCDI with HOBt or OxymaPure | Minimizes racemization by avoiding strongly basic conditions. nih.gov |

| Alternative Base | Substituting DIEA or NMM with 2,4,6-trimethylpyridine (TMP) | Results in a substantial reduction in epimerization. nih.gov |

| Additive Inclusion | Adding CuCl2 to the reaction mixture | Acts as an effective agent to suppress racemization. mdpi.com |

| Alternative Protecting Group | Using Thp instead of Trt for thiol protection | Fmoc-Cys(Thp)-OH showed significantly lower racemization than Fmoc-Cys(Trt)-OH. |

| Pseudoproline Dipeptides | Incorporating a C-terminal Cys(ΨPro) structure | Achieves epimerization-free synthesis of C-terminal cysteine peptide acids. mdpi.comresearchgate.net |

Strategic Applications in Complex Chemical Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. H-D-Cys(Trt)-OMe*HCl and its N-Fmoc protected counterpart, Fmoc-D-Cys(Trt)-OH, are particularly well-suited for these protocols.

In the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, the trityl (Trt) group serves as an effective and compatible protecting group for the cysteine thiol side chain. The bulkiness of the Trt group prevents unwanted side reactions, such as the oxidation of the thiol to form disulfide bonds during peptide elongation. The Trt group is stable under the basic conditions required for Fmoc group removal (typically using piperidine) but is readily cleaved under mildly acidic conditions. issuu.com This cleavage is usually performed during the final step of SPPS, where the peptide is cleaved from the resin support using a cocktail containing trifluoroacetic acid (TFA). The hydrochloride salt form of the compound enhances its stability and solubility in polar solvents used in synthesis.

The compatibility of the Trt group with standard Fmoc SPPS reagents makes it a routine choice for introducing cysteine residues. issuu.com However, care must be taken during the final cleavage step. The release of the trityl cation, which is highly stable, can lead to re-alkylation of the deprotected, nucleophilic thiol group. To prevent this, "scavenger" molecules, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), are included in the cleavage cocktail to trap the trityl cations. issuu.com

The use of the D-enantiomer of cysteine is a key strategy in the design of peptidomimetics and therapeutic peptides. Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating D-amino acids, such as D-cysteine from this compound, can significantly enhance the metabolic stability and proteolytic resistance of the resulting peptide. issuu.com This extended half-life is a highly desirable attribute for peptide-based drug candidates.

The D-configuration also plays a crucial role in creating peptides with specific three-dimensional structures needed for targeting biological molecules like receptors or enzymes. By precisely controlling the stereochemistry at each position in the peptide sequence, chemists can design molecules with novel conformations and improved biological activity. The incorporation of Fmoc-D-Cys(Trt)-OH into a peptide chain follows standard SPPS coupling procedures, using activating agents like HBTU or HATU to facilitate amide bond formation. acs.org

Fmoc-Based SPPS Protocols

Formation of Disulfide-Bridged Peptides and Cyclic Structures

Cyclic peptides often exhibit superior biological activity, stability, and target selectivity compared to their linear counterparts. issuu.com The cysteine side chain is pivotal for creating cyclic structures through the formation of a disulfide bridge.

The synthesis of disulfide-bridged peptides is typically achieved as a final step after the linear peptide has been assembled and cleaved from the solid support. issuu.com The process involves two key stages:

Thiol Liberation: The Trt protecting groups are removed from the cysteine residues during the TFA-mediated cleavage from the resin. As mentioned, scavengers like TIS are essential in the cleavage cocktail to ensure the complete and clean deprotection of the thiol groups.

Oxidation/Cyclization: Once the linear peptide with free thiol groups is obtained and purified, it is subjected to an oxidation reaction to form the intramolecular disulfide bond. This is often performed in a dilute solution to favor intramolecular cyclization over intermolecular dimerization or oligomerization. issuu.com Common methods for oxidation include:

Air Oxidation: Stirring the peptide solution in a slightly basic aqueous buffer, open to the atmosphere.

DMSO Oxidation: Using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant, often in an acidic medium like TFA/water. acs.org

Iodine Oxidation: Using a solution of iodine in an organic solvent like methanol (B129727) or acetonitrile (B52724) to rapidly form the disulfide bridge. google.com

The choice of oxidation method depends on the specific peptide sequence and desired reaction kinetics.

| Oxidation Method | Typical Conditions | Key Characteristics |

|---|---|---|

| Air Oxidation | Aqueous buffer (pH ~8), open to air | Mild and simple, but can be slow. |

| DMSO Oxidation | DMSO in TFA/water or other solvents | Controlled and effective for many peptides. acs.org |

| Iodine (I₂) Oxidation | I₂ in MeOH or ACN/water | Fast and efficient, but can sometimes lead to side reactions if not controlled. google.com |

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two smaller, unprotected peptide fragments. nih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov

While this compound itself is a methyl ester, its N-Fmoc protected derivative is used to introduce the essential N-terminal D-cysteine residue onto a peptide fragment during SPPS. After synthesis and deprotection, this fragment can be used in an NCL reaction. The presence of the D-cysteine at the ligation site can influence the final structure and properties of the synthesized protein. The unique reactivity of the cysteine thiol and its adjacent amine group drives the ligation process, which involves a reversible transthioesterification followed by an irreversible S-to-N acyl shift to form a native amide bond at the ligation site. nih.gov

Beyond NCL, the deprotected thiol of a D-cysteine residue serves as a versatile chemical handle for various bioconjugation strategies. nih.gov This allows for the site-specific attachment of other molecules, such as fluorophores, pharmacophores, or polymers like PEG, to the peptide scaffold. nih.govexplorationpub.com

Post-Synthetic Oxidation Methods for Thiol Liberation and Cyclization

Synthesis of Peptidomimetics and Non-Peptidic Cysteine Conjugates

The field of peptidomimetics seeks to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov this compound is a key component in this endeavor. The incorporation of a D-amino acid is a fundamental peptidomimetic strategy to confer resistance to enzymatic degradation. issuu.com

Furthermore, cysteine itself can be chemically modified to create dipeptide surrogates, such as thiazoles. uq.edu.au Thiazoles, which can be viewed as dehydrated and cyclized derivatives of cysteine, are used to create rigid, planar structures within a peptide backbone, influencing its conformation and interaction with biological targets. uq.edu.au Research has explored the synthesis of peptidomimetic 1,3-azoles using S-trityl protected cysteine isocyanide derivatives, which can be prepared from precursors like this compound. acs.org

The reactive nature of the cysteine thiol after deprotection of the Trt group also enables the synthesis of a wide array of non-peptidic conjugates. explorationpub.com This allows for the covalent attachment of various functional units to the peptide. For instance, in the development of antibody-drug conjugates (ADCs), cysteine residues are often used as specific attachment points for cytotoxic drugs. explorationpub.compnas.org By incorporating a D-cysteine residue, a stable peptidomimetic can be site-specifically conjugated to a drug, a targeting ligand, or other functional moieties, expanding its therapeutic or diagnostic potential.

Role as a Chiral Auxiliary and Stereocenter in Asymmetric Synthesis

The compound this compound, formally known as S-trityl-D-cysteine methyl ester hydrochloride, serves as a valuable chiral building block in asymmetric synthesis. Its inherent chirality, originating from the D-configuration of the cysteine backbone, plays a crucial role in directing the stereochemical outcome of reactions, a function characteristic of a chiral auxiliary. numberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical course of a reaction. numberanalytics.comresearchgate.net

The primary role of this compound in this context is to introduce a defined stereocenter that influences the formation of new chiral centers in a molecule. In the synthesis of complex molecules and peptides, the precise control of stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. nih.gov For instance, studies on histone deacetylase (HDAC) inhibitors have shown that derivatives of L-cysteine were active, while the corresponding D-cysteine derivatives were inactive, underscoring the significance of the amino acid's configuration. nih.gov

Research on the stereoselective synthesis of chiral tricyclic compounds from L-cysteine and D-penicillamine illustrates this principle. In these syntheses, the inherent chirality of the starting amino acid dictates the stereochemistry of the newly formed chiral centers in the final product. scielo.brresearchgate.net Similarly, the use of this compound allows for the synthesis of enantiomerically defined peptides and other complex organic molecules where the D-amino acid is a required component for specific biological targeting or structural properties. The ability to achieve high enantiomeric excess is a critical goal in pharmaceutical synthesis to maximize therapeutic efficacy and minimize potential side effects from unwanted stereoisomers. google.com

| Feature | Description | Significance in Asymmetric Synthesis |

| Chiral Center | The α-carbon of the D-cysteine moiety has a fixed (R)-configuration (in the Cahn-Ingold-Prelog system, though it is a D-amino acid). | Acts as a source of chirality, enabling the synthesis of enantiomerically pure target molecules. nih.gov |

| Stereo-directing Group | The entire molecule, with its specific 3D arrangement, influences the stereochemical outcome of subsequent reactions. | Facilitates diastereoselective transformations by creating a chiral environment that favors one reaction pathway over others. scielo.brresearchgate.net |

| Bulky Protecting Group | The trityl (Trt) group attached to the thiol is sterically demanding. | Can enhance stereoselectivity by blocking certain approaches of reagents, further directing the formation of a specific stereoisomer. mdpi.com |

Integration into Multi-Segment Condensation Strategies for Oligopeptides

In the synthesis of large peptides and proteins, a linear, stepwise solid-phase peptide synthesis (SPPS) approach can become inefficient due to accumulating side reactions and decreasing yields. acs.org To overcome these limitations, chemists employ fragment condensation or multi-segment condensation strategies, where smaller, protected peptide fragments are synthesized independently and then coupled together. acs.orggoogle.com The compound this compound and its derivatives are key components in such advanced synthetic methodologies.

Fragment condensation strategies offer several advantages, including the easier purification of intermediate fragments and the ability to synthesize very long peptides. acs.org These strategies rely on the availability of fully protected peptide segments with either a free N-terminus or a free C-terminus to allow for their coupling. This compound, being a derivative of a D-amino acid, is particularly useful for the synthesis of peptides containing non-natural configurations, which are often designed to have enhanced stability or specific conformational properties.

A notable example of the application of a D-Cys(Trt) derivative is in the solution-phase synthesis of octreotide, a cyclic octapeptide. In one reported synthesis, a protected hexapeptide acid, Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OH, was condensed with a dipeptide alcohol, H-Cys(Trt)-Thr-OL. google.com This represents a [6+2] fragment condensation strategy. The D-cysteine residue, protected by the trityl group, is a critical part of the hexapeptide fragment. The trityl group protects the reactive thiol side chain during the coupling reactions and is later removed under acidic conditions to allow for disulfide bond formation and cyclization. google.com

Furthermore, the strategic use of protecting groups on cysteine residues is crucial for modern one-pot multi-segment ligation techniques, such as native chemical ligation (NCL). researchgate.net For instance, the Fmoc group can be used to temporarily protect the N-terminal cysteine of a peptide thioester fragment. After the first ligation step, the Fmoc group can be selectively removed, allowing the newly exposed N-terminal cysteine to participate in a subsequent ligation with another peptide thioester, all within the same reaction vessel. researchgate.net The ready availability of Fmoc-D-Cys(Trt)-OH makes the incorporation of D-cysteine into such strategies straightforward. researchgate.net

Analytical Characterization Techniques and Methodologies for H D Cys Trt Ome*hcl

The comprehensive analytical characterization of S-trityl-D-cysteine methyl ester hydrochloride (H-D-Cys(Trt)-OMe*HCl) is crucial for confirming its identity, purity, and stereochemical integrity, particularly given its common application in peptide synthesis. researchgate.net A combination of chromatographic and spectroscopic techniques is employed to provide a full profile of the compound.

Theoretical and Computational Investigations

Conformational Analysis and Molecular Modeling of H-D-Cys(Trt)-OMe*HCl

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure of this compound and how this influences its reactivity and interactions. The dominant feature of this molecule is the large, sterically demanding trityl (triphenylmethyl) group attached to the sulfur atom of the cysteine side chain.

Key Conformational Parameters Investigated Computationally:

| Parameter | Description | Significance |

| Dihedral Angles (χ1, χ2) | Rotation around the Cα-Cβ and Cβ-S bonds, respectively. | Determines the orientation of the trityl group relative to the peptide backbone, influencing steric hindrance and potential non-covalent interactions. |

| Ramachandran Angles (φ, ψ) | Backbone dihedral angles of the amino acid residue. | The bulky side chain can restrict the allowed regions in the Ramachandran plot, favoring specific secondary structures in peptides. |

| Trityl Group Conformation | The propeller-like arrangement of the three phenyl rings. | Minimizes intramolecular steric clashes and presents a large hydrophobic surface for potential intermolecular interactions. |

Reaction Mechanism Studies of Transformations Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound, particularly the deprotection of the trityl group. The acid-labile nature of the trityl group is a key feature of its utility in peptide synthesis. bachem.com

Theoretical studies focus on the energetics of the deprotection reaction, which typically proceeds via an SN1-type mechanism. The reaction is initiated by protonation of the sulfur atom, followed by the departure of the stable trityl carbocation. The stability of this carbocation, a result of resonance delocalization across the three phenyl rings, is a primary driver for the reaction. glenresearch.com

Computational models can calculate the activation energies for various deprotection conditions, helping to optimize reaction protocols. For instance, the choice of acid and the presence of scavengers can be modeled to predict their effect on reaction efficiency and the prevention of side reactions. Scavengers, such as triisopropylsilane (B1312306) (TIS), are crucial for trapping the highly reactive trityl carbocation and preventing its re-attachment to the peptide or other nucleophilic sites. semanticscholar.orgissuu.com

Stages of Trityl Deprotection Mechanism Investigated Computationally:

| Stage | Description | Computational Insights |

| Protonation | The initial step where an acid protonates the sulfur atom of the cysteine side chain. | Calculation of proton affinities and the structure of the protonated intermediate. |

| Carbocation Formation | The cleavage of the S-C(Trityl) bond to form the trityl carbocation and the free thiol. | Determination of the transition state energy (activation barrier) for this key step. The stability of the trityl cation is a key factor. glenresearch.com |

| Scavenging | The reaction of the trityl carbocation with a scavenger molecule. | Modeling the reaction pathways with different scavengers to assess their efficiency in preventing side reactions. semanticscholar.org |

Prediction of Protecting Group Behavior and Selectivity

A significant area of computational research is the prediction of the relative acid lability of different protecting groups. This allows for the design of orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others. This is particularly important in the synthesis of complex peptides with multiple cysteine residues that require specific disulfide bond patterns. issuu.com

Computational studies compare the stability of carbocations generated from different protecting groups. By calculating the energy difference (ΔE) between the carbocation and its neutral precursor, a quantitative measure of the group's lability can be obtained. semanticscholar.org For instance, the introduction of electron-donating groups (like methoxy) on the phenyl rings of the trityl group increases the stability of the resulting carbocation, making the protecting group more acid-labile. semanticscholar.org

These computational predictions help chemists select the appropriate protecting groups to achieve selective deprotection. For example, the trityl (Trt) group is known to be more acid-labile than the acetamidomethyl (Acm) group but less labile than the methoxytrityl (Mmt) group. semanticscholar.orgmdpi.com Computational analysis provides a theoretical basis for this experimentally observed selectivity.

Predicted Acid Lability of Common Cysteine Protecting Groups:

| Protecting Group | Relative Acid Lability | Computational Basis |

| Methoxytrityl (Mmt) | High | High stability of the Mmt carbocation due to the electron-donating methoxy (B1213986) group. semanticscholar.org |

| Trityl (Trt) | Moderate | Stable trityl carbocation due to resonance stabilization. glenresearch.comsemanticscholar.org |

| Diphenylmethyl (Dpm) | Lower than Trt | Less resonance stabilization in the Dpm carbocation compared to Trt. semanticscholar.org |

| Acetamidomethyl (Acm) | Low (stable to mild acid) | Different deprotection mechanism, not proceeding through a stable carbocation under acidic conditions. bachem.com |

Application in Peptide Folding and Structure-Activity Relationship Studies of Derived Constructs

The incorporation of this compound into a peptide sequence can have a significant impact on its folding and subsequent biological activity. The D-configuration of the amino acid can induce turns or alter the helical propensity of the peptide backbone, potentially leading to increased stability against proteases. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, are used to study the conformational preferences of peptides containing D-cysteine residues. These simulations can predict how the D-amino acid influences the secondary and tertiary structure of the peptide. For example, incorporating a D-amino acid can stabilize specific turn structures that are important for receptor binding. mdpi.com

In structure-activity relationship (SAR) studies, computational modeling is used to understand how changes in the peptide's structure, such as the introduction of a D-cysteine, affect its interaction with a biological target. nih.govuq.edu.au By docking the modeled peptide structure into the active site of a receptor or enzyme, researchers can predict binding affinities and identify key interactions. This information is invaluable for designing more potent and selective peptide-based drugs. The steric bulk of the trityl group, even after deprotection to a free thiol, can be a factor in the initial design considerations for peptide folding and binding.

Emerging Trends and Future Research Directions

Innovations in Protecting Group Chemistry for Cysteine Derivatives

The trityl group is a cornerstone of cysteine protection, prized for its stability and acid-labile nature, which allows for its removal under specific conditions. However, the quest for greater efficiency, orthogonality, and milder deprotection conditions continues to drive innovation in protecting group chemistry. researchgate.netrsc.org

Emerging Protecting Groups: New protecting groups are being developed to offer alternatives to traditional choices like trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu). researchgate.netiris-biotech.de These innovations aim to provide greater flexibility in complex syntheses, especially for molecules with multiple cysteine residues where regioselective disulfide bond formation is required. issuu.comiris-biotech.de

Photocleavable Groups: Groups like Nitrodibenzofuran (NDBF) and 2-Nitroveratryl (oNv) can be removed using UV light, offering a high degree of orthogonality. iris-biotech.de This is particularly valuable for in vivo applications where chemical deprotection might not be feasible. iris-biotech.de

Safety-Catch Groups: The Msbh (4,4'-dimethylsulfinylbenzhydryl) group is stable under typical peptide synthesis conditions but can be activated for removal by reduction of its sulfoxide (B87167), providing an additional layer of control. iris-biotech.deissuu.com

Disulfide-Based Groups: Novel disulfide-based protecting groups such as sec-isoamyl mercaptan (SIT) and MOT are designed for easy removal with mild reducing agents like dithiothreitol (B142953) (DTT), which is compatible with both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies. iris-biotech.deacs.org

| Protecting Group | Deprotection Method | Key Advantage |

| Nitrodibenzofuran (NDBF) | UV photolysis | Orthogonality, suitable for in vivo applications. iris-biotech.de |

| Msbh | Reduction followed by acid treatment | Safety-catch mechanism for controlled deprotection. iris-biotech.deissuu.com |

| sec-isoamyl mercaptan (SIT) | Mild reduction (e.g., DTT) | Compatibility with standard SPPS, straightforward removal. iris-biotech.deacs.org |

| Allocam | Palladium-mediated | Allows for one-step on-resin disulfide bond formation. iris-biotech.de |

These advancements provide chemists with a larger toolbox, enabling the synthesis of increasingly complex cysteine-containing molecules. The development of groups with unique deprotection triggers will continue to be a major focus, expanding the possibilities for orthogonal protection strategies.

Development of Greener Synthetic Pathways for H-D-Cys(Trt)-OMe*HCl and its Analogs

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including protected amino acids. Future research will likely focus on developing more sustainable and environmentally friendly methods for producing this compound and related compounds.

Key Areas of Development:

Alternative Solvents: Research is exploring the use of greener solvents, such as dimethyl carbonate (DMC), to replace more hazardous options like dichloromethane (B109758) (DCM) in coupling reactions. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is being investigated as a way to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalyst-Free Reactions: The development of catalyst-free methods, such as the use of water microdroplets for ring-opening reactions, presents a promising avenue for reducing chemical waste. researchgate.net

Flow Chemistry: The application of flow chemistry can enable scalable and ultrafast synthesis, as demonstrated in the production of bio-based internal emulsifiers using a cysteine derivative. rsc.org This approach offers high productivity and efficiency. rsc.org

Bio-based Feedstocks: Utilizing natural raw materials, such as cysteine derivatives and castor oil, is a key strategy for creating more sustainable chemical processes. rsc.org

A recent study demonstrated the successful synthesis of arylamide L-cysteine methyl ester derivatives using the coupling reagent COMU. researchgate.net While the conventional method using dichloromethane proved efficient, the study also highlighted the competitive performance of a microwave-assisted methodology with dimethyl carbonate, showcasing a greener alternative. researchgate.net

Advanced Applications in Bio-Conjugation and Chemical Biology

The unique reactivity of the cysteine thiol group makes it a valuable handle for bioconjugation—the process of linking molecules to biological targets. chemimpex.com Protected cysteine derivatives like this compound are instrumental in this field, allowing for the site-specific introduction of cysteine residues that can be deprotected for subsequent modification.

Future applications are expected in:

Targeted Drug Delivery: The ability to conjugate drugs to antibodies or other targeting moieties is a powerful strategy in cancer therapy and other fields. chemimpex.com Cysteine residues provide a reliable site for attaching these drug payloads.

Protein Engineering and Labeling: The introduction of cysteine at specific sites in a protein allows for the attachment of fluorescent probes, affinity tags, or other labels to study protein function, localization, and dynamics. rsc.orgchemimpex.com

Peptide-Based Therapeutics: Cyclic peptides often exhibit enhanced stability and biological activity. issuu.comiris-biotech.de The controlled formation of disulfide bonds, facilitated by orthogonally protected cysteines, is crucial for synthesizing these complex structures. issuu.comiris-biotech.de The use of this compound has been documented in the synthesis of cyclic peptides via native chemical ligation.

Cell-Penetrating Peptides (CPPs): Research has shown that the addition of a single cysteine residue to cell-penetrating peptides can significantly enhance their transduction efficiency, facilitating the delivery of macromolecules into cells like T cells. mdpi.com

The development of new cysteine-reactive electrophiles, such as 2-sulfonylpyridines, further expands the toolkit for chemical biologists, enabling the selective targeting of cysteine residues within the proteome. acs.org

Computational Design and Optimization of Cysteine-Containing Architectures

Computational methods are becoming indispensable tools in modern chemistry, allowing for the in silico design and optimization of molecules before their synthesis. researchgate.netscielo.br This approach saves time and resources and provides valuable insights into molecular interactions.

Key Computational Approaches:

Molecular Docking and Dynamics: These simulations are used to predict how a molecule will bind to a protein target. mdpi.comnih.gov This is particularly useful in drug discovery for designing inhibitors that target specific cysteine residues in enzymes like cruzipain or kinesin spindle protein (KSP). mdpi.comnih.gov

Quantum Mechanics (QM): QM calculations can provide detailed information about reaction mechanisms and the reactivity of different chemical groups. acs.orgacs.org For example, DFT-based calculations have been used to study the formation and structure of S-N containing cyclic peptides. acs.org

Machine Learning and AI: Machine learning models are being trained to predict the bonding state of cysteine residues in proteins and to identify promising drug candidates from large virtual libraries. researchgate.net These methods can analyze vast datasets to identify patterns that may not be apparent to human researchers. researchgate.netresearchgate.net

Recent research has utilized computational approaches to quantify the vast number of possible cysteine redox proteoforms in the human proteome, providing a mathematical framework to understand their complex dynamics. researchgate.net Structure-guided design has also been instrumental in optimizing S-trityl-L-cysteine derivatives as potent KSP inhibitors. nih.gov

| Computational Technique | Application in Cysteine Chemistry |

| Molecular Docking | Predicting binding modes of cysteine-targeted inhibitors. mdpi.comnih.gov |

| Molecular Dynamics | Simulating the behavior of cysteine-containing peptides and proteins. mdpi.com |

| Quantum Mechanics (DFT) | Investigating reaction pathways and energetics of cysteine modifications. acs.org |

| Machine Learning | Predicting cysteine bonding states and screening virtual compound libraries. researchgate.net |

Unexplored Reactivities and Derivatization Potential of this compound

While the primary role of this compound is as a protected building block, the inherent reactivity of the cysteine scaffold offers opportunities for novel chemical transformations and the creation of new molecular entities.

Areas for Future Exploration:

Desulfurative Alkylation: Recent research has demonstrated a photocatalytic radical approach for the desulfurative alkylation of cysteine derivatives to create unnatural amino acids. acs.org This method uses an arenethiol catalyst and visible light to cleave the C-S bond, opening up new avenues for modifying the cysteine backbone. acs.org

Novel Cyclization Strategies: Beyond disulfide bond formation, the development of new methods for on-resin cyclization is an active area of research. issuu.com This includes head-to-side chain and side chain-to-side chain cyclizations, which can impart unique conformational constraints on peptides. issuu.com

Synthesis of Cysteine-Based Sulphonamides: The synthesis of sulphonamide derivatives from cysteine has been shown to yield compounds with antimicrobial properties. nih.gov Further exploration of this chemical space could lead to new classes of therapeutic agents.

Reactions at the Trityl Group: While the trityl group is primarily a protecting group, its own reactivity could potentially be harnessed for specific applications, although this remains a largely unexplored area.

S-N Bond Formation: The reaction between thiols and amines to form S-N bonds is known in biology, but its application in synthetic peptide chemistry is less common. acs.org Computational studies are beginning to explore the feasibility of forming S-N containing cyclic peptides, which could lead to novel molecular architectures with unique properties. acs.org

The development of an arenethiol-catalyzed activation-desulfurization-alkylation strategy under visible-light conditions highlights the potential for creating unnatural amino acids from cysteine derivatives in an efficient and sustainable manner. acs.org This type of innovative reactivity will continue to expand the synthetic utility of compounds like this compound.

Q & A

Basic Research Questions

Q. What is the role of the trityl (Trt) protecting group in H-D-Cys(Trt)-OMe·HCl during peptide synthesis?

- Methodological Answer : The Trt group protects the thiol (-SH) functionality of cysteine during solid-phase peptide synthesis (SPPS) to prevent unwanted disulfide bond formation or oxidation. Its bulkiness also minimizes side reactions during coupling steps. Deprotection is typically achieved using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS). This strategy is critical for synthesizing cysteine-containing peptides with controlled redox states .

Q. How can researchers verify the purity and identity of H-D-Cys(Trt)-OMe·HCl?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for synthesis).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 456.04 for C₂₆H₃₀ClNO₂S) .

- NMR : Characterize the Trt-protected cysteine using ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆), focusing on the Trt aromatic protons (δ 7.2–7.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .

Q. What are the optimal storage conditions for H-D-Cys(Trt)-OMe·HCl to prevent degradation?

- Methodological Answer : Store desiccated at -20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the methyl ester or oxidation of the Trt group. Solubility in DMSO or DMF (20–30 mg/mL) allows aliquoting for repeated use without freeze-thaw cycles .

Advanced Research Questions

Q. How does the configuration (D- vs. L-cysteine) impact peptide stability and folding when using H-D-Cys(Trt)-OMe·HCl?

- Methodological Answer : The D-configuration alters peptide backbone conformation, potentially affecting folding kinetics and disulfide bridge geometry. Compare circular dichroism (CD) spectra and oxidative folding assays (e.g., glutathione redox buffers) for D- vs. L-cysteine-containing analogs. Note: D-cysteine may confer protease resistance but could disrupt native folding pathways .

Q. What strategies mitigate racemization during coupling of H-D-Cys(Trt)-OMe·HCl in SPPS?

- Methodological Answer :

- Activation Reagents : Use 1-hydroxybenzotriazole (HOBt) or OxymaPure with DIC to minimize base-induced racemization.

- Low Temperature : Conduct couplings at 0–4°C.

- Monitoring : Test for racemization via Marfey’s reagent or chiral HPLC post-cleavage .

Q. How can researchers resolve contradictory data on Trt group stability under acidic conditions?

- Methodological Answer : Conflicting reports on Trt cleavage (e.g., partial deprotection in mild TFA) require controlled experiments:

- Kinetic Studies : Monitor Trt removal via HPLC at varying TFA concentrations (1–95%) and times.

- Scavenger Screening : Compare efficiency of TIS, water, or thiol scavengers in stabilizing the thiol post-deprotection .

Critical Analysis of Evidence

- Synthesis Protocols : provides a validated SPPS scheme using DIPEA and HOBt/DCC, aligning with industry standards for coupling efficiency .

- Contradictions : Variability in Trt stability ( vs. 16) suggests context-dependent behavior (e.g., peptide sequence or solvent system).

- Gaps : Limited toxicokinetic data () necessitates in-house safety profiling for novel applications.

Note : All methodologies adhere to ethical research practices and peer-reviewed standards ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.